Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl-
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Overview
Description
Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group, four methoxy groups, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- typically involves the chloromethylation of a tetramethoxy-methylbenzene derivative. The reaction is carried out under acidic conditions with a catalyst such as zinc chloride (ZnCl₂) to facilitate the electrophilic substitution reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used under basic conditions to facilitate the substitution of the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used to oxidize the methoxy groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Major Products Formed
Substitution: Products such as hydroxymethyl or aminomethyl derivatives.
Oxidation: Quinone derivatives.
Reduction: Reduced forms with altered functional groups.
Scientific Research Applications
Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the methoxy groups, resulting in different chemical properties.
Benzene, 1-chloro-3-(chloromethyl)-: Contains an additional chloromethyl group, leading to increased reactivity.
Benzene, 1,2-bis(chloromethyl)-: Features two chloromethyl groups, which significantly alter its chemical behavior.
Uniqueness
Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- is unique due to the presence of multiple methoxy groups, which enhance its solubility and reactivity. The combination of these functional groups provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
127430-84-6 |
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Molecular Formula |
C12H17ClO4 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methylbenzene |
InChI |
InChI=1S/C12H17ClO4/c1-7-8(6-13)10(15-3)12(17-5)11(16-4)9(7)14-2/h6H2,1-5H3 |
InChI Key |
FQOYGZKDOZPPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)OC)OC)OC)CCl |
Origin of Product |
United States |
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